N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation step and the employment of green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline or thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the quinoxaline or thiophene rings .
Scientific Research Applications
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s antimicrobial and antiviral properties make it a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include microbial enzymes and cellular receptors involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- Quinazolines
- Pthalazines
- Cinnolenes
Uniqueness
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .
Properties
IUPAC Name |
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-9-10-14(2)17(12-13)23-19-20(22-16-7-4-3-6-15(16)21-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZZEKIBXHLLDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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